(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate
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Description
(E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds to (E)-methyl 6-(3-(2-chlorophenyl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate has been explored in various studies. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a compound with structural similarities, involves consecutive treatments with COCl2, DABCO, and NaN3. This process demonstrates the complexity and intricacy involved in synthesizing spirocyclic compounds (Suter et al., 2000).
Peptide Synthesis
Spirocyclic compounds like the one are significant in the field of peptide synthesis. They are used as building blocks in creating complex peptide structures. For example, nonapeptides, which are analogues of certain antibiotics, have been synthesized using similar spirocyclic synthons (Suter et al., 2000).
Medicinal Chemistry
In medicinal chemistry, spirocyclic compounds have been used in the synthesis of various pharmaceuticals. These compounds serve as key intermediates or scaffolds in drug development, leading to the creation of new therapeutic agents. For instance, diversity-oriented synthesis techniques utilize spirocyclic structures to create a wide range of biologically active molecules (Wipf et al., 2004).
Corrosion Inhibition
Spirocyclic derivatives also find applications in corrosion inhibition. They act as effective inhibitors in acidic solutions, showcasing their potential in industrial applications like metal protection. Studies have demonstrated that certain spirocyclic compounds offer high resistance and adhere to the Langmuir isotherm model, indicating their efficiency in corrosion inhibition (Chafiq et al., 2020).
Organic Synthesis
The application of spirocyclic compounds in organic synthesis is vast. They are used in various organic reactions, such as the Reformatsky reaction, to synthesize complex organic structures. This demonstrates their versatility and utility in organic chemistry (Shchepin et al., 2006).
Properties
IUPAC Name |
methyl 6-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-23-17(22)14-12-18(14)8-10-20(11-9-18)16(21)7-6-13-4-2-3-5-15(13)19/h2-7,14H,8-12H2,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYWLFRZQJKSL-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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